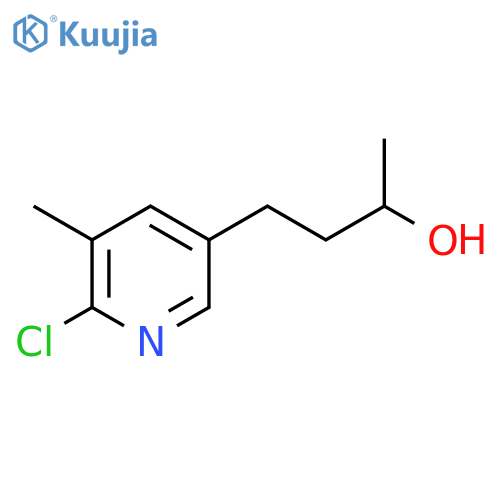Cas no 2229529-92-2 (4-(6-chloro-5-methylpyridin-3-yl)butan-2-ol)

4-(6-chloro-5-methylpyridin-3-yl)butan-2-ol 化学的及び物理的性質
名前と識別子
-
- 4-(6-chloro-5-methylpyridin-3-yl)butan-2-ol
- 2229529-92-2
- EN300-1993764
-
- インチ: 1S/C10H14ClNO/c1-7-5-9(4-3-8(2)13)6-12-10(7)11/h5-6,8,13H,3-4H2,1-2H3
- InChIKey: IITLUAVTMQOBRK-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C)C=C(C=N1)CCC(C)O
計算された属性
- せいみつぶんしりょう: 199.0763918g/mol
- どういたいしつりょう: 199.0763918g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 33.1Ų
4-(6-chloro-5-methylpyridin-3-yl)butan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1993764-0.05g |
4-(6-chloro-5-methylpyridin-3-yl)butan-2-ol |
2229529-92-2 | 0.05g |
$1200.0 | 2023-09-16 | ||
| Enamine | EN300-1993764-2.5g |
4-(6-chloro-5-methylpyridin-3-yl)butan-2-ol |
2229529-92-2 | 2.5g |
$2800.0 | 2023-09-16 | ||
| Enamine | EN300-1993764-0.5g |
4-(6-chloro-5-methylpyridin-3-yl)butan-2-ol |
2229529-92-2 | 0.5g |
$1372.0 | 2023-09-16 | ||
| Enamine | EN300-1993764-0.1g |
4-(6-chloro-5-methylpyridin-3-yl)butan-2-ol |
2229529-92-2 | 0.1g |
$1257.0 | 2023-09-16 | ||
| Enamine | EN300-1993764-10g |
4-(6-chloro-5-methylpyridin-3-yl)butan-2-ol |
2229529-92-2 | 10g |
$6144.0 | 2023-09-16 | ||
| Enamine | EN300-1993764-5g |
4-(6-chloro-5-methylpyridin-3-yl)butan-2-ol |
2229529-92-2 | 5g |
$4143.0 | 2023-09-16 | ||
| Enamine | EN300-1993764-1.0g |
4-(6-chloro-5-methylpyridin-3-yl)butan-2-ol |
2229529-92-2 | 1g |
$1429.0 | 2023-05-31 | ||
| Enamine | EN300-1993764-5.0g |
4-(6-chloro-5-methylpyridin-3-yl)butan-2-ol |
2229529-92-2 | 5g |
$4143.0 | 2023-05-31 | ||
| Enamine | EN300-1993764-0.25g |
4-(6-chloro-5-methylpyridin-3-yl)butan-2-ol |
2229529-92-2 | 0.25g |
$1315.0 | 2023-09-16 | ||
| Enamine | EN300-1993764-10.0g |
4-(6-chloro-5-methylpyridin-3-yl)butan-2-ol |
2229529-92-2 | 10g |
$6144.0 | 2023-05-31 |
4-(6-chloro-5-methylpyridin-3-yl)butan-2-ol 関連文献
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
4-(6-chloro-5-methylpyridin-3-yl)butan-2-olに関する追加情報
Comprehensive Guide to 4-(6-chloro-5-methylpyridin-3-yl)butan-2-ol (CAS No. 2229529-92-2): Properties, Applications, and Market Insights
4-(6-chloro-5-methylpyridin-3-yl)butan-2-ol (CAS No. 2229529-92-2) is a specialized organic compound with significant potential in pharmaceutical and agrochemical research. This chlorinated pyridine derivative has garnered attention due to its unique structural features, which make it a valuable intermediate in synthetic chemistry. In this article, we delve into the chemical properties, applications, and market trends of this compound, addressing common queries from researchers and industry professionals.
The molecular structure of 4-(6-chloro-5-methylpyridin-3-yl)butan-2-ol combines a pyridine ring with a butanol side chain, offering versatile reactivity. Researchers frequently search for "synthesis methods for 4-(6-chloro-5-methylpyridin-3-yl)butan-2-ol" and "CAS 2229529-92-2 applications," reflecting the growing interest in this compound. Its chloro-methyl substitution pattern on the pyridine ring makes it particularly useful in designing bioactive molecules, while the hydroxyl group enables further functionalization.
In pharmaceutical applications, 4-(6-chloro-5-methylpyridin-3-yl)butan-2-ol serves as a key building block for drug discovery. Recent studies highlight its potential in developing central nervous system (CNS) therapeutics, aligning with current trends in neurological research. The compound's ability to cross the blood-brain barrier makes it valuable for targeting neurodegenerative diseases—a hot topic in 2024's medical research landscape. Common search queries like "pyridine derivatives in drug development" and "neuroactive compound intermediates" demonstrate this relevance.
The agrochemical sector also benefits from CAS 2229529-92-2, particularly in developing novel crop protection agents. With increasing global focus on sustainable agriculture, researchers are exploring "chlorinated pyridines as pesticide intermediates"—another trending search term. The compound's structural features contribute to the design of systemic pesticides with improved plant mobility and environmental profiles.
From a market perspective, demand for 4-(6-chloro-5-methylpyridin-3-yl)butan-2-ol has shown steady growth, particularly in Asia-Pacific regions where pharmaceutical and agrochemical production is expanding. Industry reports frequently cite "specialty chemical market trends 2024" and "high-value intermediate suppliers" as related search terms, reflecting commercial interest. The compound's niche applications contribute to its premium pricing in fine chemical markets.
Quality control and analytical characterization of CAS 2229529-92-2 remain critical topics, with researchers often searching for "HPLC methods for pyridine derivatives" and "spectral data of 4-(6-chloro-5-methylpyridin-3-yl)butan-2-ol." Modern techniques like LC-MS and NMR spectroscopy are essential for verifying the compound's purity, especially given its use in sensitive applications.
Environmental and regulatory considerations surrounding 4-(6-chloro-5-methylpyridin-3-yl)butan-2-ol have also become prominent discussion points. With increasing emphasis on green chemistry, researchers explore "biodegradable pyridine derivatives" and "sustainable synthesis routes." While this compound doesn't fall under hazardous classifications, proper handling protocols remain important for industrial-scale applications.
Looking ahead, 4-(6-chloro-5-methylpyridin-3-yl)butan-2-ol is poised to maintain its relevance in specialty chemical markets. Its dual utility in pharmaceutical and agrochemical research aligns with two of the most innovation-driven sectors in chemical sciences. For procurement specialists searching "reliable CAS 2229529-92-2 suppliers" or researchers investigating "pyridine-based molecular design," this compound offers numerous opportunities for scientific and commercial exploration.
In conclusion, 4-(6-chloro-5-methylpyridin-3-yl)butan-2-ol (CAS No. 2229529-92-2) represents a compelling case study in specialty chemical applications. Its structural versatility, combined with growing market demand, ensures its continued importance across multiple research domains. As synthetic methodologies advance and application areas expand, this compound will likely feature in future breakthroughs across the chemical sciences landscape.
2229529-92-2 (4-(6-chloro-5-methylpyridin-3-yl)butan-2-ol) 関連製品
- 2138532-07-5(3-bromo-5-methyl-2-(2-methylbutan-2-yl)imidazo1,2-apyridine)
- 2680536-37-0(tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 1261787-23-8(3-(Chloromethyl)-2-(trifluoromethyl)naphthalene)
- 882224-30-8(3-{4-(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid)
- 2111005-83-3(3-methyl-1-(oxan-2-yl)methyl-1H-pyrazol-4-amine)
- 852388-71-7(N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide)
- 2137096-71-8((1S)-1-3-fluoro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-amine)
- 1539075-54-1(2-(3-chlorothiophen-2-yl)methylpyrrolidine)
- 1898132-06-3(methyl 2-2-chloro-5-(trifluoromethyl)phenyl-2-hydroxyacetate)
- 2648956-40-3(2-Bromo-6-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride)



